2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide is a chemically complex compound. It presents unique characteristics that make it interesting for various scientific fields, including chemistry and medicine. The combination of chlorine, trifluoromethyl, and phenyl groups within its structure provides a versatile basis for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide, a multi-step synthesis process is usually employed. One common method begins with the synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridine. The subsequent steps involve:
Introduction of the propanoyl group under controlled conditions.
Coupling with N-phenylhydrazinecarbothioamide under specific temperature and pH to ensure correct addition and stability.
Industrial Production Methods
Industrial production typically scales up these processes with optimized conditions to ensure higher yields and purity. These might include the use of automated reactors for precise temperature and pH control, and continuous flow methods to maintain a steady supply of reagents and efficient reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, it may form corresponding sulfoxides or sulfones.
Reduction: Employing reducing agents, this compound can yield different reduction products depending on the conditions.
Substitution: Halogens within the compound can be replaced by other groups using appropriate nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Common reagents involve lithium aluminium hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.
Substitution: Employs reagents like sodium azide or thiolates for nucleophilic substitution.
Major Products Formed
Products vary depending on the reaction type. For instance:
Oxidation: May result in sulfoxide derivatives.
Reduction: Can yield alcohol derivatives or amine derivatives based on reaction conditions.
Substitution: Results in new derivatives where halogens are replaced by other functional groups like azides or thiols.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is studied for its reactivity and stability
Biology and Medicine
Medically, the compound’s unique groups are investigated for potential therapeutic properties, particularly in designing new pharmaceuticals targeting specific proteins or pathways. Its pyridine and hydrazine structures are of particular interest in designing molecules for enzyme inhibition.
Industry
Industrially, it's explored for use in materials science, particularly in creating compounds with specific desired properties, like enhanced resistance to chemical degradation or improved stability.
Mechanism of Action
This compound exerts its effects mainly through interactions at a molecular level, targeting specific enzymes or pathways. The trifluoromethyl and chlorine groups play crucial roles in binding interactions, while the phenyl group can enhance lipophilicity, potentially improving cell permeability and bioavailability.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide stands out due to its unique combination of functional groups.
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine and trifluoromethyl structure.
N-Phenylhydrazinecarbothioamide: Shares the hydrazinecarbothioamide structure.
Propanoyl derivatives: Compounds with similar propanoyl groups.
Conclusion
This compound offers a rich tapestry of chemical and physical properties that lend themselves to diverse scientific applications. From synthetic versatility to potential therapeutic uses, this compound represents an exciting frontier for discovery and innovation.
Properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoylamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4OS/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14(25)23-24-15(26)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUWGBQNKMIJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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